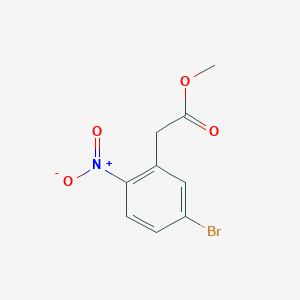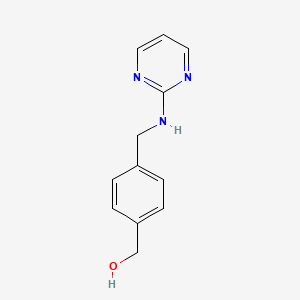
Methyl-2-(5-Brom-2-nitrophenyl)acetat
Übersicht
Beschreibung
Methyl 2-(5-bromo-2-nitrophenyl)acetate is an organic compound characterized by a bromine and nitro group attached to a phenyl ring, which is further connected to an acetate ester group
Synthetic Routes and Reaction Conditions:
Bromination and Nitration: The compound can be synthesized by first brominating 2-nitrophenol to obtain 5-bromo-2-nitrophenol, followed by esterification with methanol in the presence of an acid catalyst.
Direct Esterification: Another method involves the direct esterification of 5-bromo-2-nitrobenzoic acid with methanol under reflux conditions using a strong acid catalyst like sulfuric acid.
Industrial Production Methods:
Batch Process: In an industrial setting, the compound is typically produced in a batch process where raw materials are added in specific quantities, and the reaction is monitored to ensure optimal yield and purity.
Continuous Flow Process: Some industries may employ a continuous flow process for large-scale production, which allows for better control over reaction conditions and improved efficiency.
Types of Reactions:
Oxidation: Methyl 2-(5-bromo-2-nitrophenyl)acetate can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromyl chloride.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Sodium iodide (NaI) in acetone.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of iodides or other substituted phenyl compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: Methyl 2-(5-bromo-2-nitrophenyl)acetate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Biology: The compound has been studied for its potential biological activities, such as antimicrobial and anticancer properties. Medicine: It is used in the development of new drugs and therapeutic agents due to its ability to interact with biological targets. Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
Target of Action
It’s worth noting that many aromatic compounds, such as those containing an indole nucleus, have been found to bind with high affinity to multiple receptors . This suggests that Methyl 2-(5-bromo-2-nitrophenyl)acetate may also interact with various biological targets.
Mode of Action
Similar compounds have been shown to interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Compounds with similar structures have been found to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, and antioxidant activities .
Result of Action
Similar compounds have been found to exhibit a range of biological activities, suggesting that methyl 2-(5-bromo-2-nitrophenyl)acetate may also have diverse effects at the molecular and cellular level .
Vergleich Mit ähnlichen Verbindungen
Methyl 2-(4-bromo-2-nitrophenyl)acetate: Similar structure but with a different position of the bromine atom.
Methyl 2-(3-bromo-2-nitrophenyl)acetate: Another positional isomer with different chemical properties.
Methyl 2-(2-bromo-5-nitrophenyl)acetate: Different arrangement of the nitro and bromine groups.
This comprehensive overview provides a detailed understanding of Methyl 2-(5-bromo-2-nitrophenyl)acetate, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Eigenschaften
IUPAC Name |
methyl 2-(5-bromo-2-nitrophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO4/c1-15-9(12)5-6-4-7(10)2-3-8(6)11(13)14/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIXSLFKHFLGMNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C=CC(=C1)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60678840 | |
| Record name | Methyl (5-bromo-2-nitrophenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60678840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
189748-25-2 | |
| Record name | Methyl (5-bromo-2-nitrophenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60678840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[[5-(1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-yl]methyl]-4-(2,4,6-trifluorobenzoyl)-1H-pyrrole-2-carboxamide](/img/structure/B1503778.png)



![N-[[2-(Diphenylphosphino)phenyl]methylene]-3-methyl-L-valine sodium salt](/img/structure/B1503784.png)




![3-[(6,7-Dimethoxy-4-quinazolinyl)oxy]aniline](/img/structure/B1503802.png)


